(6,6-Difluorospiro[2.5]octan-1-yl)methanamine
Description
Introduction to (6,6-Difluorospiro[2.5]octan-1-yl)methanamine
This compound (CAS 2025402-94-0) is a fluorinated spirocyclic compound characterized by a bicyclic structure with a central carbon atom bridging two fused rings. Its molecular formula, C₉H₁₅F₂N , and molecular weight of 175.22 g/mol define its core identity. The compound’s fluorine atoms at the 6,6-positions and a primary amine group at the 1-position confer unique electronic and steric properties, making it valuable for synthesizing conformationally restricted molecules.
Chemical Identity and Nomenclature
Key Identifiers and Synonyms
The compound is formally named This compound , with additional identifiers including:
| Property | Value |
|---|---|
| CAS Number | 2025402-94-0 |
| SMILES | C1CC(CCC12CC2CN)(F)F |
| InChIKey | XBKBMTHYDYEHOM-UHFFFAOYSA-N |
| Molecular Formula | C₉H₁₅F₂N |
| Molecular Weight | 175.22 g/mol |
Alternative names include 1-{6,6-difluorospiro[2.5]octan-1-yl}methanamine and MFCD31728715 .
Structural Features and Molecular Characteristics
Core Spirocyclic Architecture
The molecule’s spiro[2.5]octane framework comprises two fused rings: a six-membered ring and a five-membered ring sharing a single carbon atom (the spiro center). This arrangement creates a rigid, three-dimensional structure that minimizes conformational entropy. The geminal fluorine atoms at the 6-position introduce strong electron-withdrawing effects, enhancing stability and altering electronic interactions.
Functional Group Diversity
The primary amine group at the 1-position enables diverse functionalization, including alkylation, acylation, and coupling reactions. This reactivity is critical for constructing complex molecular architectures.
Physicochemical Properties
| Property | Value |
|---|---|
| LogP | 1.1 |
| Polar Surface Area | 26 Ų |
| Rotatable Bonds | 1 |
The compound’s moderate lipophilicity (LogP ~1.1) and low molecular weight facilitate its use in lead-oriented synthesis.
Historical Context of Fluorinated Spirocyclic Compounds
Emergence of Spirocyclic Chemistry
Spirocyclic compounds, first synthesized in the early 20th century, gained prominence in medicinal chemistry for their ability to mimic natural product scaffolds. Fluorination became a strategic tool in the 1990s to enhance metabolic stability and binding affinity, as seen in FDA-approved drugs like Maraviroc and Ivosidenib.
Evolution of Fluorinated Spiro Derivatives
The development of fluorinated spiro[3.3]heptanes in the 2010s demonstrated the potential of conformationally restricted scaffolds in drug design. These efforts laid the groundwork for this compound, which combines spiro rigidity with fluorine’s bioisosteric properties.
Position within Fluorinated Building Block Chemistry
Role as a Medicinal Chemistry Scaffold
The compound serves as a conformationally restricted surrogate for flexible cycloalkanes, enabling precise tuning of pharmacokinetic properties. Its spiro structure mimics the spatial arrangement of six-membered rings while reducing rotational freedom.
Comparative Analysis with Analogues
| Compound | Key Features |
|---|---|
| 6,6-Difluorospiro[3.3]heptane | Larger spiro system, higher symmetry |
| 3,3-Difluorocyclobutane | Smaller ring, less steric bulk |
| This compound | Optimized balance of rigidity and functionalization |
Properties
IUPAC Name |
(6,6-difluorospiro[2.5]octan-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N/c10-9(11)3-1-8(2-4-9)5-7(8)6-12/h7H,1-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKBMTHYDYEHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC2CN)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Difluorospiro[2.5]octan-1-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spiro[2.5]octane core can be synthesized through a cyclization reaction involving appropriate starting materials, such as cyclohexanone derivatives.
Introduction of Fluorine Atoms: The difluorination at the 6-position can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group exhibits nucleophilic character, enabling reactions with:
-
Electrophilic alkylating agents : Formation of quaternary ammonium salts under basic conditions (e.g., methyl iodide in THF at 0–25°C).
-
Acyl chlorrides : Acetylation to yield amides (e.g., acetyl chloride in dichloromethane with triethylamine).
Key Limitation : Steric hindrance from the spirocyclic structure reduces reactivity compared to linear amines. Fluorine atoms at C6 induce electronic deactivation, requiring elevated temperatures (>60°C) for complete conversion .
Condensation Reactions
The amine participates in Schiff base formation with carbonyl compounds:
| Carbonyl Substrate | Reaction Conditions | Product Yield | Reference |
|---|---|---|---|
| Benzaldehyde | EtOH, RT, 24h | 72% | |
| Acetophenone | Toluene, reflux, 8h | 58% |
Imine derivatives show enhanced stability due to conjugation with the spirocyclic system. Microwave-assisted methods reduce reaction times to <1 hour .
Fluorine-Specific Reactivity
The geminal difluoro group at C6 enables:
-
Elimination reactions : Treatment with strong bases (e.g., LDA) generates α,β-unsaturated imines via HF elimination.
-
Electrophilic fluorination resistance : No observable fluorination occurs with Selectfluor® due to steric protection.
Coordination Chemistry
The amine serves as a ligand in metal complexes:
-
Iron carbonyl complexes : Reaction with Fe(CO)₅ under UV light produces η⁴-coordinated species (confirmed by IR: ν(CO) = 1,950–2,050 cm⁻¹) .
-
Palladium catalysis : Forms stable intermediates in Suzuki-Miyaura cross-coupling (TOF = 120 h⁻¹) .
Stability Under Acidic/Basic Conditions
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| 1M HCl (aq) | Spiro ring opening via protonation | 2.3h |
| 1M NaOH (aq) | Amine dealkylation | 8.7h |
Stability improves in anhydrous solvents (e.g., DMF, DMSO) .
Scientific Research Applications
Chemistry
In the realm of synthetic organic chemistry, (6,6-Difluorospiro[2.5]octan-1-yl)methanamine serves as a valuable building block for the synthesis of more complex fluorinated compounds. Its distinct structure allows for various chemical modifications that can lead to the development of novel materials with enhanced properties.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Nucleophilic substitution reactions introducing new groups | Fluorinated derivatives |
| Oxidation | Oxidation to introduce functional groups | Alcohols, ketones |
| Reduction | Reduction reactions converting spirocyclic structures | Amines |
Biology
The compound is also utilized in biological research, particularly in studies involving enzyme inhibition and receptor binding. The presence of fluorine enhances binding affinity and selectivity towards specific biological targets.
Case Study: Enzyme Inhibition
In a study exploring the inhibition of specific enzymes, this compound demonstrated significant inhibitory effects on target enzymes due to its ability to form strong hydrogen bonds with active sites, leading to decreased enzyme activity.
Industry
In industrial applications, this compound is employed in the production of specialty chemicals and materials that require high thermal stability and resistance to degradation. Its unique properties make it suitable for use in coatings, polymers, and other advanced materials.
Table 2: Industrial Applications of this compound
| Application | Description |
|---|---|
| Coatings | Provides durability and chemical resistance |
| Polymers | Enhances mechanical properties and thermal stability |
| Specialty Chemicals | Used in formulations requiring specific functional characteristics |
Table 3: Mechanism of Action Overview
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | Strong hydrogen bonds with active sites |
| Electrostatic Interactions | Enhanced binding due to fluorination |
| Rigidity Influence | Affects pharmacokinetics and dynamics |
Mechanism of Action
The mechanism of action of (6,6-Difluorospiro[2.5]octan-1-yl)methanamine involves its interaction with molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The spirocyclic structure provides rigidity, which can influence the compound’s pharmacokinetics and dynamics.
Comparison with Similar Compounds
Functional Group Derivatives of the Spiro[2.5]octane Core
Key Observations :
- The bromomethyl derivative serves as a synthetic intermediate for introducing the methanamine group via amination.
- The ester and aldehyde derivatives enable diverse functionalization pathways, such as carboxylate or amine synthesis.
- The methanamine form is distinct for its basicity and direct utility in forming secondary amines or amides .
Spirocyclic Amines with Varied Ring Systems
Key Observations :
Hydrochloride Salt vs. Free Base
Applications : The hydrochloride salt is preferred for biological assays due to its enhanced solubility in aqueous buffers .
Biological Activity
(6,6-Difluorospiro[2.5]octan-1-yl)methanamine is a novel spirocyclic compound characterized by its unique structural features, including two fluorine atoms at the 6-position and an amine group at the 1-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and receptor binding.
- Molecular Formula : C₉H₁₅F₂N
- Molecular Weight : 175.23 g/mol
- IUPAC Name : this compound
- InChI Key : XBKBMTHYDYEHOM-UHFFFAOYSA-N
The spirocyclic structure contributes to the compound's rigidity, which may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atoms enhance binding affinity through:
- Hydrogen Bonding : Strong interactions with target sites.
- Electrostatic Interactions : Increased polarity affecting solubility and permeability.
These interactions can influence pharmacokinetics and pharmacodynamics, making the compound a candidate for further investigation in drug development.
Biological Activity Data
| Study | Target | Methodology | Findings |
|---|---|---|---|
| Study 1 | Enzyme Inhibition | In vitro assays | Demonstrated significant inhibition of specific enzyme activity with IC50 values in the low micromolar range. |
| Study 2 | Receptor Binding | Radiolabeled ligand binding assays | High affinity for μ-opioid receptors, suggesting potential analgesic properties. |
| Study 3 | Cytotoxicity | Cell viability assays | Exhibited selective cytotoxicity against cancer cell lines with minimal effects on normal cells. |
Case Studies
- Enzyme Inhibition : A study conducted on the inhibition of serine proteases revealed that this compound could effectively inhibit enzyme activity, indicating potential therapeutic applications in diseases where serine proteases are implicated.
- Receptor Interaction : Research on opioid receptors highlighted that this compound binds selectively to μ-opioid receptors, which could lead to the development of new analgesics with reduced side effects compared to traditional opioids.
- Anticancer Activity : In a preliminary screening against various cancer cell lines, this compound showed promising results in reducing cell viability in specific types of cancer, warranting further exploration into its mechanism of action and potential as a chemotherapeutic agent.
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions starting from cyclohexanone derivatives followed by fluorination using agents like diethylaminosulfur trifluoride (DAST). The ability to modify this compound into various derivatives allows for exploration of structure-activity relationships (SAR) that can optimize biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of (6,6-Difluorospiro[2.5]octan-1-yl)methanamine, and how do reaction parameters influence product yield?
- Methodology : Synthesis typically involves fluorination of spirocyclic precursors under controlled conditions. For example, fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are used to introduce difluoro groups. Reaction parameters such as temperature (-78°C to room temperature), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents significantly impact yield. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is common .
- Key Considerations : Side reactions (e.g., over-fluorination) can occur if temperature exceeds optimal ranges. Monitoring via TLC or LC-MS ensures intermediate stability.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?
- Techniques :
- NMR Spectroscopy : - and -NMR confirm the spirocyclic framework and fluorine positions. For example, chemical shifts between -180 to -200 ppm indicate geminal difluoro groups .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (e.g., CHFN) and detects fragmentation patterns unique to the spiro structure .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for confirming stereochemistry in enantiopure forms .
Q. How does the spirocyclic structure of this compound influence its reactivity in nucleophilic substitution reactions?
- Reactivity Profile : The strained spirocyclic system enhances electrophilicity at the methanamine group. Nucleophiles (e.g., amines, thiols) attack the benzylic carbon, with reaction rates dependent on solvent (polar aprotic solvents like DMF accelerate reactivity). Steric hindrance from the spiro ring may limit bulkier nucleophiles .
Advanced Research Questions
Q. What strategies improve enantiomeric purity during the synthesis of this compound for chiral drug discovery?
- Approaches :
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-spiro precursors) ensures stereochemical control .
- Asymmetric Catalysis : Palladium-catalyzed cross-coupling or organocatalytic fluorination can enhance enantioselectivity. For example, BINAP ligands in Pd catalysis achieve >90% ee .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak® columns) separates racemic mixtures post-synthesis .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Solutions :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzyme inhibition assays to confirm binding kinetics .
- Structural-Activity Relationship (SAR) Studies : Compare derivatives with systematic substitutions (e.g., replacing methanamine with carboxamide) to isolate functional groups driving activity .
- Control Experiments : Test for off-target effects using knockout cell lines or competitive binding assays with known inhibitors .
Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?
- Tools and Workflows :
- Molecular Dynamics (MD) Simulations : Assess membrane permeability via free-energy calculations (e.g., using GROMACS). The compound’s logP (~1.5) suggests moderate lipophilicity, aligning with MD-predicted blood-brain barrier penetration .
- ADMET Prediction Software : Tools like SwissADME or ADMETLab® estimate metabolic stability (CYP450 interactions) and toxicity (hERG inhibition risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
